molecular formula C7H7ClO2S B3424436 Methyl 5-(chloromethyl)thiophene-2-carboxylate CAS No. 34776-79-9

Methyl 5-(chloromethyl)thiophene-2-carboxylate

Cat. No. B3424436
Key on ui cas rn: 34776-79-9
M. Wt: 190.65 g/mol
InChI Key: CWBAQHYKHFVBGR-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

To a solution of methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.440 g, 8.362 mmol) in anhydrous chloroform (7.5 ml) was added dropwise thionyl chloride (3.62 ml, 50.17 mmol) at 0° C. After stirring at room temperature for 1.5 hrs, the mixture was concentrated under reduced pressure. The residue was dissolved in anhydrous chloroform (10 ml), and the mixture was concentrated again under reduced pressure. This operation was repeated 3 times to remove thionyl chloride azeotropically. The residue was dried under reduced pressure to give crude methyl 5-(chloromethyl)thiophene-2-carboxylate (1.782 g) as a brown oil.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
3.62 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[S:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=1.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[Cl:14][CH2:2][C:3]1[S:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
OCC1=CC=C(S1)C(=O)OC
Name
Quantity
3.62 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous chloroform (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove thionyl chloride azeotropically
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClCC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.782 g
YIELD: CALCULATEDPERCENTYIELD 111.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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